Amidoflumet
Overview
Description
Amidoflumet Analysis
Amidoflumet is not directly mentioned in the provided papers; however, the papers discuss various methods and developments in amide bond synthesis, which is relevant to the analysis of any amide-based compound such as Amidoflumet. Amides are crucial in numerous biological and synthetic structures, including proteins, polymers, pesticides, and pharmaceuticals . The synthesis of amides from nonactivated starting materials has been a significant focus of recent research .
Synthesis Analysis
The synthesis of amides has seen innovative approaches, especially from nonactivated carboxylic acids and derivatives, as well as noncarboxylic compounds . A notable method includes the direct coupling of alcohols and amines with the liberation of dihydrogen, using a ruthenium catalyst . Another method involves the activation of amines and nitroalkanes with an electrophilic iodine source, leading to amide products through 'umpolung' reactivity . Additionally, catalytic methods have been developed for the direct condensation of carboxylic acids and amines .
Molecular Structure Analysis
The molecular structure of amides allows them to form resonating structures, making them highly stable and capable of adopting specific three-dimensional structures crucial for their functions . The stability and structure of amides are essential for their widespread occurrence in biological systems and their synthetic applications.
Chemical Reactions Analysis
Amide bond formation is a key reaction in organic chemistry, with novel chemical approaches being developed to address concerns about waste and expense associated with traditional methods . The Michael addition of amide to various substrates has been successfully developed, leading to efficient postmodification of polymers and the creation of tunable multicolor photoluminescent materials . Furthermore, the activation of unactivated amide bonds in biomolecules has been explored using enzymatic approaches, metal complexes, and non-metal based methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of amides are influenced by their ability to form hydrogen bonds due to the presence of a carbonyl group adjacent to a nitrogen atom. This characteristic contributes to the high melting and boiling points of amides compared to other organic compounds. The papers provided do not directly discuss the physical properties of Amidoflumet, but the general properties of amides suggest that Amidoflumet would exhibit similar characteristics due to its amide functional group.
Scientific Research Applications
Insecticidal Properties
Amidoflumet, identified as a new trifluoromethanesulfonanilide, exhibits high miticidal activity against various house dust mites. This compound has been developed as a potent insecticide, particularly effective against Dermatophagoides spp. prevalent in homes and schools. Its acaricidal efficacy is notable, as evidenced by studies showing its high effectiveness against dust mites like Tyrophagus putrescentiae, Dermatophagoides farinae, and Chelacaropsis moorei (Mori, Takada, Hatakoshi, & Matsuo, 2004). Additionally, amidoflumet has been specifically developed for this purpose, showcasing its significant role in pest control (Hashimoto, 2009).
Crystal Nucleation Studies
In the realm of crystallography, amidoflumet's molecular structure has been explored to understand its crystallization process. Detailed analysis of its homogeneous crystal nucleation using nuclear magnetic resonance spectroscopy sheds light on the interaction between solute molecules, contributing to our understanding of crystal growth mechanisms. This research provides essential insights into controlling crystal nucleation, which can have broader applications in materials science and chemistry (Kimura, 2006).
Application in Synthetic Organic Chemistry
Amidoflumet, as an amide compound, is relevant in synthetic organic chemistry, particularly in the context of metal-catalyzed amide bond forming reactions. These reactions are crucial in producing a range of pharmacological applications and are pivotal in the production of materials like plastics, detergents, and lubricants. Amidoflumet, by its nature, contributes to the understanding and development of these green chemical processes (García-Álvarez, Crochet, & Cadierno, 2013).
Role in Understanding Protein Dynamics
In the field of biophysics, compounds like amidoflumet are instrumental in studying protein dynamics. Techniques like hydrogen/deuterium exchange mass spectrometry, which probe changes in protein structure due to ligand interactions, rely on understanding the behavior of amide bonds. Studies involving amidoflumet contribute to this broader knowledge, enhancing our understanding of protein-ligand interactions and their implications in drug discovery and biological research (Chalmers et al., 2006).
Future Directions
Amidoflumet’s high lethal activity against various house dust mites and its excellent safety to mammals suggest its potential as an important tool for controlling various house dust mites . Further investigations of Amidoflumet’s insecticidal and repellency mechanisms could provide important insights into how the incorporation of fluorine influences its rapid lethality and mosquito sensing .
properties
IUPAC Name |
methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDSWIXRODKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057842 | |
Record name | Amidoflumet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amidoflumet | |
CAS RN |
84466-05-7 | |
Record name | Amidoflumet [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidoflumet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84466-05-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIDOFLUMET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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